![molecular formula C18H15N5O2S B3000650 (E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 303793-41-1](/img/structure/B3000650.png)
(E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzothiazole azo dye, also known as “BAN” . It has been used as a chemosensor for the rapid and selective detection of mercury (II) ions in water .
Synthesis Analysis
The compound has been synthesized and used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The synthesis process involves the reaction of 2-hydroxybenzaldehyde with 2-amino-6-methoxybenzothiazole .Molecular Structure Analysis
The compound turns blue when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex . The complex formation causes a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm .Chemical Reactions Analysis
The compound has been used to quantify mercury (II) ions in water by fluorescence spectroscopy down to 5 × 10^−8 M (10 ppb) . The limit of detection (LOD) of Hg 2+ was 9.45 nM (1.8 ppb) .Physical And Chemical Properties Analysis
The compound is sensitive to F−, AcO−, CN−, and OH− anions . Fluorescence measurements demonstrated that the compound can be used to detect CN− .科学的研究の応用
Application as a Chemosensor for Mercury (II) Ions
Specific Scientific Field
Analytical Chemistry
Summary of the Application
This compound has been synthesized and used as a chemosensor for the rapid and selective detection of mercury (II) ions in water .
Methods of Application
The pink colored chemosensor turns blue when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex . The complex formation causes a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm .
Results or Outcomes
The new chemosensor was used to quantify mercury (II) ions in water by fluorescence spectroscopy down to 5 × 10^−8 M (10 ppb). The limit of detection (LOD) of Hg^2+ was 9.45 nM (1.8 ppb) which satisfies the maximum allowable Hg^2+ concentration in drinking water that is set by the WHO .
Application as an Anion Sensor and a DNA-binding Agent
Specific Scientific Field
Biochemistry
Summary of the Application
This compound has been characterized and used as an anion sensor and a DNA-binding agent .
Methods of Application
Colorimetric measurements revealed that the compound was sensitive to F^−, AcO^−, CN^−, and OH^− anions . Fluorescence measurements demonstrated that the compound can be used to detect CN^− .
Results or Outcomes
The interactions between the receptor and anions were confirmed using ^1H NMR titration method . The UV–Vis spectroscopy studies of the interactions between the compound and calf thymus DNA (CT-DNA) revealed intercalative binding of CT-DNA to the compound .
将来の方向性
The compound offers a sensitive and rapid tool for the detection of mercury (II) in water . In addition, the BAN–Hg (II) complex can be used as a simple and selective chemosensor for the screening of purified biothiols, such as cysetine, homocysteine, and glutathione in biology research and pharmaceutical/food industries .
特性
IUPAC Name |
4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-11-16(17(24)23(22-11)12-6-4-3-5-7-12)20-21-18-19-14-9-8-13(25-2)10-15(14)26-18/h3-10,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETZDXAQEFUQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

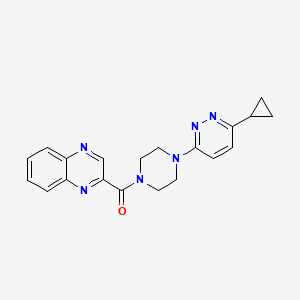
![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/no-structure.png)

![N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline](/img/structure/B3000570.png)
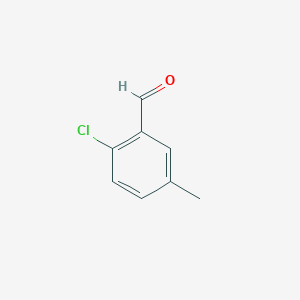
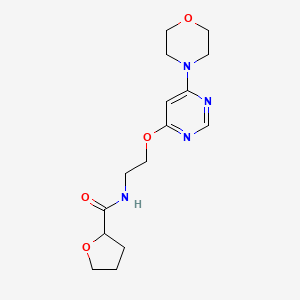
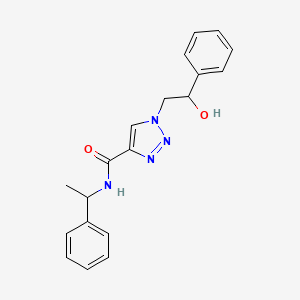
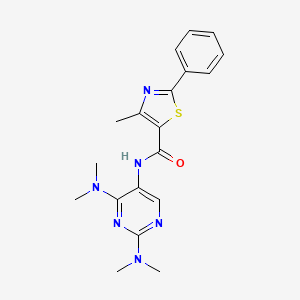
![2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B3000584.png)
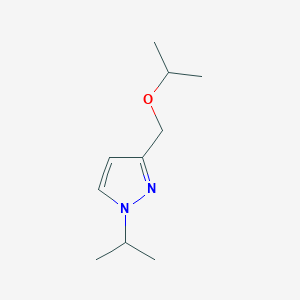
![6-Cyclopropyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3000586.png)
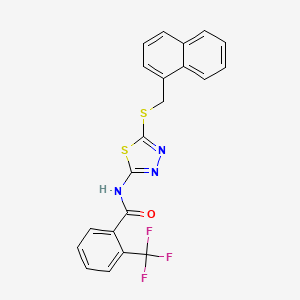
![Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B3000589.png)
![methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B3000590.png)